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Compound of Interest

Compound Name: 1-Cyclopropyl-2-nitroethanol

Cat. No.: B1612028 Get Quote

An In-depth Technical Guide to 1-Cyclopropyl-2-nitroethanol: Synthesis, Properties, and

Synthetic Utility

Introduction
1-Cyclopropyl-2-nitroethanol (CAS No. 54120-03-5) is a bifunctional organic molecule of

significant interest to researchers in medicinal chemistry and synthetic organic chemistry.[1][2]

As a β-nitro alcohol, it serves as a versatile synthetic intermediate, combining the unique steric

and electronic properties of a cyclopropyl ring with the rich chemical reactivity of the nitro and

hydroxyl groups. The cyclopropane motif is a prevalent feature in numerous drug candidates,

where it can enhance metabolic stability, improve potency, and modulate pharmacokinetic

properties.[3] The nitro group, in turn, is a synthetic linchpin, readily transformable into a variety

of other functional groups, most notably amines, ketones, or nitroalkenes.[4]

This technical guide provides a comprehensive overview of 1-Cyclopropyl-2-nitroethanol,
focusing on its physicochemical properties, its synthesis via the Henry (nitroaldol) reaction, a

detailed experimental protocol, its potential chemical transformations, and essential safety

protocols for its handling. This document is intended for researchers, chemists, and drug

development professionals seeking to leverage this valuable building block in their synthetic

endeavors.
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Detailed experimental data for 1-Cyclopropyl-2-nitroethanol is not extensively reported in

publicly accessible literature. The properties listed below are a combination of reported data

and predicted characteristics based on the analysis of its functional groups and analogous

structures.

Physical and Chemical Properties
Quantitative data for the primary physical properties of 1-Cyclopropyl-2-nitroethanol are

summarized in the table below. It is important to note that properties such as boiling point,

melting point, and density have not been formally published and should be determined

experimentally. For context, the related acyclic compound 2-nitroethanol has a boiling point of

194 °C, a melting point of -80 °C, and a density of 1.27 g/mL.[3][5]

Property Value / Information Source(s)

CAS Number 54120-03-5 [6]

Molecular Formula C₅H₉NO₃ [7]

Molecular Weight 131.13 g/mol [7][8]

IUPAC Name 1-cyclopropyl-2-nitroethanol [1]

Appearance
No data available; likely a

yellow oil
[1][8]

Boiling Point Not experimentally reported [9]

Melting Point Not experimentally reported [9]

Density Not experimentally reported [9]

Solubility

No data available; expected to

be soluble in polar organic

solvents

[8]

Storage

Short-term (1-2 weeks) at

-4°C; long-term (1-2 years) at

-20°C

[8]

Predicted Spectroscopic Signature
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While verified spectra for 1-Cyclopropyl-2-nitroethanol are not readily available[6][10], its

structure allows for the confident prediction of its key spectroscopic features. Researchers

synthesizing this compound can use the following information for characterization.

¹H NMR: The spectrum should feature a complex multiplet in the upfield region (approx. 0.3-

1.2 ppm) corresponding to the protons of the cyclopropyl ring. A multiplet representing the

methine proton adjacent to the hydroxyl group (-CH(OH)-) would likely appear around 4.0-

4.5 ppm. The diastereotopic methylene protons adjacent to the nitro group (-CH₂NO₂) would

be expected as a multiplet between 4.3-4.6 ppm. A broad singlet for the hydroxyl proton (-

OH) would also be present, with its chemical shift being concentration and solvent

dependent. These predictions are based on analyses of similar nitroaldol products.[1][11]

¹³C NMR: The cyclopropyl carbons should appear at high field strength (approx. 3-15 ppm).

The carbon bearing the hydroxyl group (-CH(OH)-) is expected around 70-75 ppm, while the

carbon attached to the nitro group (-CH₂NO₂) would be found further downfield, typically in

the 78-82 ppm range.[11]

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad

absorption band for the O-H stretch of the alcohol, centered around 3400 cm⁻¹.[12] Two

strong, characteristic peaks for the nitro group should be visible: an asymmetric stretch

around 1550-1555 cm⁻¹ and a symmetric stretch near 1380-1385 cm⁻¹.[11][13] C-H

stretching vibrations for the cyclopropyl and alkyl backbone will appear just below 3000

cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely not show a

strong molecular ion peak (M⁺) at m/z = 131 due to facile fragmentation. Common

fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da), water (-H₂O,

18 Da), or combinations thereof. A base peak corresponding to the cyclopropyl carbonyl

cation fragment is also plausible.[14][15]

Synthesis: The Henry (Nitroaldol) Reaction
The most direct and classical method for synthesizing 1-Cyclopropyl-2-nitroethanol is the

Henry reaction, also known as the nitroaldol reaction.[4] This reaction is a cornerstone of C-C

bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or

ketone.[2]
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Reaction Mechanism
The causality of the Henry reaction is rooted in the acidity of the α-proton of the nitroalkane.

The mechanism proceeds through three key, reversible steps:

Deprotonation: A base removes a proton from the α-carbon of nitromethane, creating a

resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.

Nucleophilic Attack: The carbon-centered nucleophile of the nitronate attacks the

electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a new carbon-

carbon bond and generates a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the base (or a protic

solvent), yielding the final 1-Cyclopropyl-2-nitroethanol product and regenerating the base

catalyst.

Figure 1: Mechanism of the Henry reaction for synthesis.

Catalysis and Reaction Control
The choice of base is critical for controlling the reaction rate and minimizing side reactions,

such as dehydration of the product to a nitroalkene or a retro-Henry reaction.[4] While simple

bases like hydroxides or alkoxides can be used, modern protocols often employ milder

catalysts. Amine bases, ammonium acetate, or metal-ligand complexes (e.g., those based on

copper(II) acetate) are frequently used to improve yields and, in the case of chiral ligands, to

induce stereoselectivity.[2][16][17]

Experimental Protocol: Synthesis of 1-Cyclopropyl-
2-nitroethanol
The following is a representative, self-validating protocol for the laboratory-scale synthesis of 1-
Cyclopropyl-2-nitroethanol.

Disclaimer: This protocol is illustrative and should be performed by qualified personnel with

appropriate risk assessments.

Materials and Equipment
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Reagents: Cyclopropanecarboxaldehyde, Nitromethane, Copper(II) acetate monohydrate

(Cu(OAc)₂·H₂O), a suitable amine base or ligand (e.g., 1,8-Diazabicycloundec-7-ene (DBU)

or (R,R)-1,2-Diaminocyclohexane for asymmetric variants), Ethanol (anhydrous),

Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution

(NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, rotary

evaporator, separatory funnel, standard laboratory glassware, column chromatography setup

(silica gel).

Step-by-Step Methodology
Catalyst Preparation (if applicable): For a metal-catalyzed reaction, dissolve Cu(OAc)₂·H₂O

(e.g., 0.04 mmol, 20 mol%) in ethanol (2 mL) in a round-bottom flask. Stir for 1-2 hours at

room temperature to allow for complex formation.[17] For a simpler base-catalyzed reaction,

this step is omitted.

Reagent Charging: To the flask, add cyclopropanecarboxaldehyde (0.2 mmol, 1.0 equiv). Stir

the mixture for 15-20 minutes.

Nitromethane Addition: Add nitromethane (2.0 mmol, 10.0 equiv) to the reaction mixture.[16]

[17] If using a simple organic base like DBU, it can be added at this stage (e.g., 0.04 mmol,

20 mol%).

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

Workup - Quenching and Extraction:

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

Re-dissolve the residue in dichloromethane (DCM, 20 mL).

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (10 mL),

saturated NaHCO₃ solution (10 mL), and brine (10 mL).

Dry the separated organic layer over anhydrous MgSO₄.
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Purification:

Filter off the drying agent and concentrate the filtrate in vacuo.

Purify the crude residue by flash column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes as the eluent.

Analysis: Combine the pure fractions, remove the solvent, and characterize the resulting

product by NMR, IR, and MS to confirm its identity and purity.

Figure 2: Experimental workflow for synthesis and purification.

Chemical Reactivity & Synthetic Utility
1-Cyclopropyl-2-nitroethanol is a synthetically powerful intermediate due to its three distinct

reactive sites: the secondary alcohol, the nitro group, and the cyclopropyl ring.

Oxidation of the Alcohol: The secondary alcohol can be oxidized under standard conditions

(e.g., using PCC, Swern, or Dess-Martin periodinane) to yield the corresponding 1-

cyclopropyl-2-nitroethanone. This α-nitro ketone is a valuable building block for synthesizing

more complex heterocyclic systems.

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro

group to a primary amine. This can be achieved using various methods, such as catalytic

hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., Fe/HCl or Zn/HCl), to

produce 2-amino-1-cyclopropylethanol. This β-amino alcohol scaffold is a key

pharmacophore in many biologically active molecules.[4]

Dehydration to Nitroalkene: Under basic or acidic conditions, the β-nitro alcohol can undergo

elimination of water to form (2-nitrovinyl)cyclopropane. This nitroalkene is a potent Michael

acceptor, enabling a range of conjugate addition reactions to form new C-C and C-

heteroatom bonds.[4]

Reactivity of the Cyclopropyl Ring: The cyclopropane ring is characterized by significant ring

strain. While generally stable, it can undergo ring-opening reactions under specific

conditions, such as with strong acids or certain transition metal catalysts, providing a

pathway to linear alkyl chains.[12]
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Safety and Handling
As a research chemical whose toxicological properties have not been thoroughly investigated,

1-Cyclopropyl-2-nitroethanol must be handled with care.[6]

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation

(H319), and potential respiratory irritation (H335).[6][9]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles.[8][9]

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or

mists. Wash hands thoroughly after handling.[6]

First Aid Measures:

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek

medical advice.[9]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[9]

Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[6]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[6]

Conclusion
1-Cyclopropyl-2-nitroethanol stands out as a high-potential building block for modern organic

synthesis. Its preparation via the reliable Henry reaction makes it accessible, while its trifecta of

reactive functional groups opens numerous avenues for the synthesis of complex target

molecules, particularly β-amino alcohols and α-nitro ketones. While a full experimental

characterization of its physical properties is needed, the predictive data and representative

protocols provided in this guide offer a solid foundation for researchers to incorporate this

versatile intermediate into their synthetic programs effectively and safely.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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